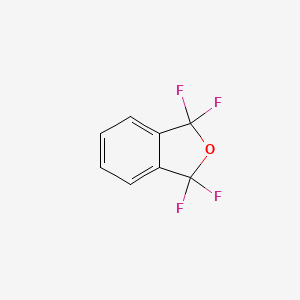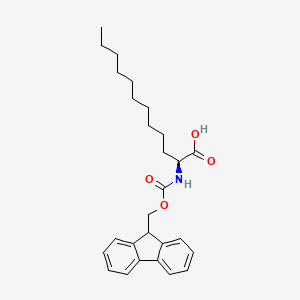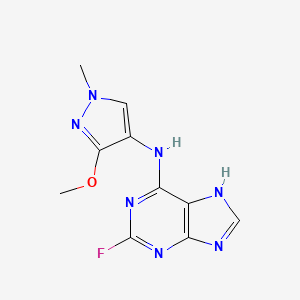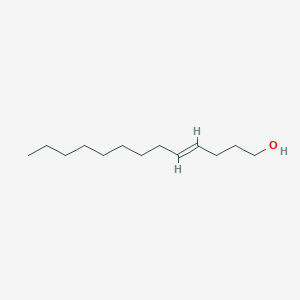
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of four fluorine atoms and a dihydroisobenzofuran ring structure, making it a valuable intermediate in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran can be synthesized through several methods. One notable method involves the reaction of α,α,α-trichloro-o-toluic chloride with anhydrous hydrogen fluoride. This reaction is carried out with an amount ratio of 4 moles or a slight excess of hydrogen fluoride to 1 mole of α,α,α-trichloro-o-toluic chloride . Another method involves the reaction of 1,1,3,3-tetrachloro-1,3-dihydro-isobenzofuran with antimony trifluoride .
Industrial Production Methods: The industrial production of this compound typically follows the method involving α,α,α-trichloro-o-toluic chloride and anhydrous hydrogen fluoride due to its higher yield and purity . This process is preferred for large-scale production as it ensures good yield and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including substitution and addition reactions. The presence of fluorine atoms makes it highly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.
Addition Reactions: These reactions can occur with electrophiles like halogens or acids.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amines, while addition reactions with halogens can produce halogenated derivatives .
Applications De Recherche Scientifique
1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes with proteins or enzymes, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
- 1,1,3,3-Tetrachloro-1,3-dihydroisobenzofuran
- 1,1,3,3-Tetrafluoro-1,3-dihydrobenzofuran
Comparison: 1,1,3,3-Tetrafluoro-1,3-dihydroisobenzofuran is unique due to the presence of four fluorine atoms, which impart distinct chemical properties compared to its chlorinated analogs. The fluorine atoms enhance its reactivity and stability, making it more suitable for specific applications in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
1,1,3,3-tetrafluoro-2-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7(10)5-3-1-2-4-6(5)8(11,12)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCNFZVURRHGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)




![tert-Butyl 2-(3-fluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B6315451.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315474.png)

![Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315480.png)
![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)

![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6315514.png)
